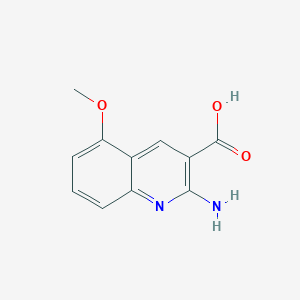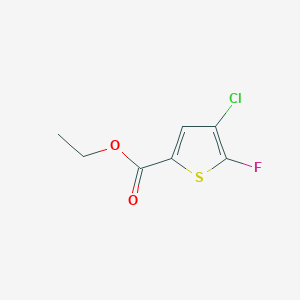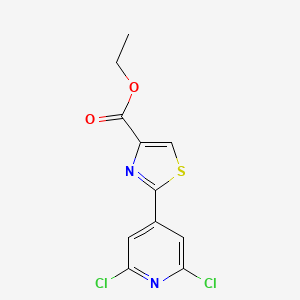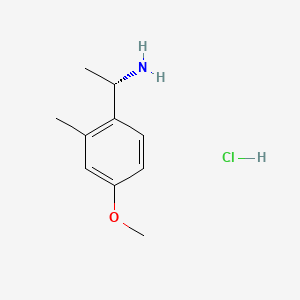
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms and the boronic ester functionality make it a valuable intermediate in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-difluorocyclobutylbenzene with pinacol boronic ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions are optimized to ensure high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions to modify the difluorocyclobutyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, reduced difluorocyclobutyl derivatives, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis and applications .
Applications De Recherche Scientifique
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The difluorocyclobutyl group imparts unique reactivity and stability to the compound, enhancing its effectiveness in different contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid: Similar in structure but with chlorine atoms instead of the dioxaborolane moiety.
2-(3,3-Difluorocyclobutyl)-4-fluorophenol: Contains a fluorophenol group instead of the dioxaborolane moiety.
Uniqueness
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the difluorocyclobutyl group and the boronic ester functionality. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
2361225-63-8 |
|---|---|
Formule moléculaire |
C16H21BF2O2 |
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
2-[4-(3,3-difluorocyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O2/c1-14(2)15(3,4)21-17(20-14)13-7-5-11(6-8-13)12-9-16(18,19)10-12/h5-8,12H,9-10H2,1-4H3 |
Clé InChI |
WRCBGEAYMXTKOI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(C3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)



![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)

![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)





